

4-Ethylphenethylamine CAS number 64353-29-3

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Compound of Interest

Compound Name: 4-Ethylphenethylamine

Cat. No.: B1584112

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An In-depth Technical Guide to **4-Ethylphenethylamine** (CAS: 64353-29-3)

Abstract

This technical guide provides a comprehensive overview of **4-Ethylphenethylamine** (IUPAC: 2-(4-ethylphenyl)ethanamine), a substituted phenethylamine with CAS number 64353-29-3. While specific research on this particular molecule is limited, its structural relation to the broader class of phenethylamines—a family that includes endogenous neurotransmitters, research chemicals, and pharmaceutical agents—warrants a detailed examination. This document synthesizes available data and established chemical principles to provide researchers, scientists, and drug development professionals with a foundational understanding of its properties, a plausible synthetic route, analytical characterization methods, and a hypothesized pharmacological profile. The guide is intended for research purposes only.

Introduction and Chemical Identity

4-Ethylphenethylamine belongs to the phenethylamine chemical class, a group of compounds defined by a phenyl ring attached to a two-carbon chain ending in an amino group.^[1] This core structure is the backbone for numerous neuroactive compounds, including dopamine and norepinephrine, as well as synthetic stimulants and psychedelics.^[2] The subject of this guide is distinguished by an ethyl group substituted at the para (4-position) of the phenyl ring. While not as extensively studied as other analogs, its structure suggests potential activity within the central nervous system. Interestingly, **4-Ethylphenethylamine** has been identified as a component in the essential oil from the stem bark of *Psidium guajava* (guava).^[3]

This guide serves as a technical resource, consolidating physicochemical data, proposing a robust synthetic methodology, outlining analytical confirmation techniques, and discussing its potential biological interactions based on established structure-activity relationships within the phenethylamine family.

Physicochemical and Safety Data

A summary of the key chemical identifiers and physical properties for **4-Ethylphenethylamine** is presented below. This data is aggregated from multiple chemical databases and provides a foundational reference for laboratory handling and characterization.

Table 1: Chemical and Physical Properties of **4-Ethylphenethylamine**

Property	Value	Source(s)
CAS Number	64353-29-3	[3][4]
Molecular Formula	C ₁₀ H ₁₅ N	[4][5]
Molecular Weight	149.23 g/mol	[4][5]
IUPAC Name	2-(4-ethylphenyl)ethanamine	[4][5]
Appearance	Clear, colorless liquid	[5]
Boiling Point	240-241 °C (lit.)	[3]
Density	0.94 g/mL	[3][5]
Refractive Index (n ²⁰ /D)	1.5230 (lit.)	[3]
SMILES	<chem>CCC1=CC=C(C=C1)CCN</chem>	[5]
InChIKey	XLJAVPNHXCHBPU-UHFFFAOYSA-N	[4][5]

Safety and Handling

4-Ethylphenethylamine is classified as a corrosive substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal

protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

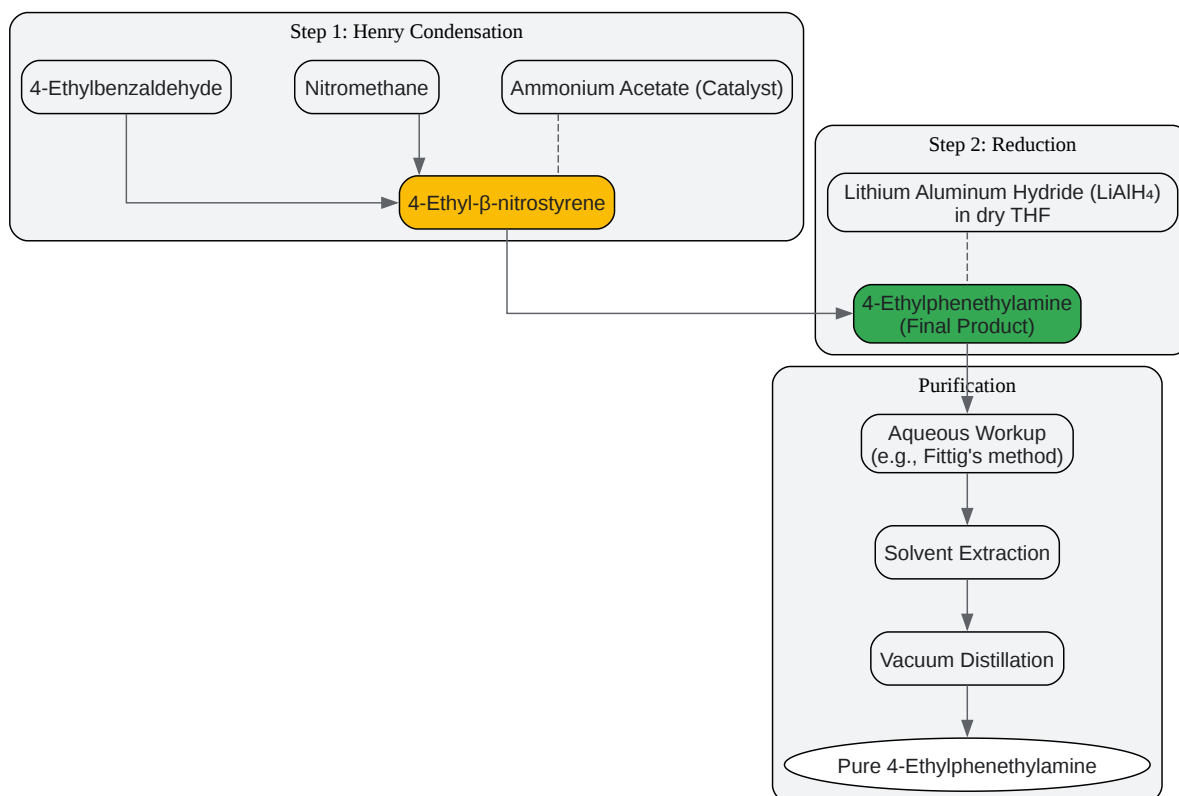
Table 2: GHS Hazard and Precautionary Statements

Identifier	Code	Description	Source(s)
Pictogram	GHS05 (Corrosion)	[3]	
Signal Word	Danger	[3][4]	
Hazard Statements	H314	Causes severe skin burns and eye damage.	[3][4]
H318	Causes serious eye damage.	[4]	
Precautionary	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[3]
Statements	P301+P330+P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	[4]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]	
P310	Immediately call a POISON CENTER or doctor/physician.	[3]	

Synthesis and Purification Workflow

While specific synthetic procedures for **4-Ethylphenethylamine** are not widely published, a reliable and common route for phenethylamine synthesis involves the Henry reaction (nitroaldol condensation) followed by reduction of the resulting nitroalkene. This two-step process is adaptable from established methods for related compounds.^{[6][7]}

Proposed Synthetic Pathway Diagram



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Caption: Proposed two-step synthesis and purification workflow for **4-Ethylphenethylamine**.

Step-by-Step Experimental Protocol

PART A: Synthesis of 4-Ethyl- β -nitrostyrene (Intermediate)

- **Reagent Setup:** To a round-bottom flask, add 4-ethylbenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.4 eq).
 - **Reaction:** Heat the mixture under reflux in glacial acetic acid for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - **Causality:** The Henry reaction is a base-catalyzed condensation. Ammonium acetate serves as the catalyst. Acetic acid is the solvent and helps drive the dehydration of the intermediate nitro-aldol to the final nitrostyrene product.
 - **Workup:** After cooling, the reaction mixture is poured into ice-cold water. The precipitated yellow solid is the crude 4-ethyl- β -nitrostyrene.
 - **Purification:** The crude solid is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent like isopropanol or ethanol to yield pure yellow crystals.
- [7]

PART B: Reduction to **4-Ethylphenethylamine** (Final Product)

- **Reagent Setup:** In a dry, nitrogen-purged, three-neck flask equipped with a reflux condenser and dropping funnel, prepare a stirred suspension of lithium aluminum hydride (LiAlH_4) (approx. 2.5 eq) in anhydrous tetrahydrofuran (THF).
 - **Causality:** LiAlH_4 is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond to the corresponding amine. The reaction must be conducted under anhydrous conditions as LiAlH_4 reacts violently with water.
- **Addition:** Dissolve the purified 4-ethyl- β -nitrostyrene from Part A in anhydrous THF and add it dropwise to the LiAlH_4 suspension at a rate that maintains a gentle reflux.
- **Reaction:** After the addition is complete, continue to heat the mixture under reflux for 4-6 hours until the reaction is complete (monitored by TLC).
- **Quenching & Workup (Fittig's Method):** Cool the flask in an ice bath. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water

again (3X mL), where X is the number of grams of LiAlH_4 used.

- Causality: This specific quenching procedure is critical for safety and for producing a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.
- Isolation: Stir the resulting mixture for 30 minutes, then filter off the white aluminum salts and wash them thoroughly with fresh THF.
- Purification: Combine the filtrate and washes, and remove the THF under reduced pressure using a rotary evaporator. The remaining crude oil is purified by vacuum distillation to yield **4-ethylphenethylamine** as a clear, colorless liquid.^[3]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for confirming the molecular weight and identifying the fragmentation pattern of the target compound.

Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
- Injection: Inject 1 μL of the sample solution into the GC-MS system.
- GC Conditions (Typical):
 - Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Program: Initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230°C.
 - Self-Validation: The combination of a specific retention time from the GC and a unique mass spectrum provides a high degree of confidence in the compound's identity. This method is standard in forensic and analytical chemistry for identifying phenethylamines.^[8]
^[9]

Table 3: Predicted Spectral Data for **4-Ethylphenethylamine**

Technique	Expected Data	Rationale / Interpretation
MS (EI)	$M^{+\bullet}$ at m/z 149. Major fragment at m/z 120 ($[M-CH_2NH_2]^+$). Fragment at m/z 30 ($[CH_2NH_2]^+$).	The molecular ion peak corresponds to the molecular weight. The m/z 120 fragment results from characteristic benzylic cleavage (loss of the ethylamine radical), which is a highly favored fragmentation pathway for phenethylamines. [8] [10]
1H NMR	~7.1 ppm (d, 2H), ~7.0 ppm (d, 2H), ~2.8 ppm (t, 2H), ~2.6 ppm (t, 2H), ~2.5 ppm (q, 2H), ~1.5 ppm (br s, 2H), ~1.1 ppm (t, 3H).	Aromatic protons show an AA'BB' pattern typical of para-substitution. Two triplets for the C α and C β protons of the sidechain. A quartet and triplet for the ethyl group. A broad singlet for the NH $_2$ protons. [7] [11]
^{13}C NMR	~142 ppm, ~137 ppm, ~128 ppm, ~127 ppm (Aromatic C). ~44 ppm (C β -NH $_2$). ~39 ppm (C α). ~28 ppm (-CH $_2$ -CH $_3$). ~16 ppm (-CH $_2$ -CH $_3$).	Four distinct signals for the aromatic carbons. Signals for the two sidechain carbons and two carbons of the ethyl group in the aliphatic region. [11]
IR	3300-3400 cm $^{-1}$ (two bands, N-H stretch). 2850-3000 cm $^{-1}$ (C-H aliphatic stretch). ~3050 cm $^{-1}$ (C-H aromatic stretch). ~1610, ~1510 cm $^{-1}$ (C=C aromatic stretch).	The two bands in the N-H region are characteristic of a primary amine (-NH $_2$). The other peaks correspond to standard aliphatic and aromatic C-H and C=C vibrations. [10] [12]

Hypothesized Pharmacological Profile

Direct pharmacological studies on **4-ethylphenethylamine** are not available in peer-reviewed literature. However, its mechanism of action can be reasonably hypothesized based on its

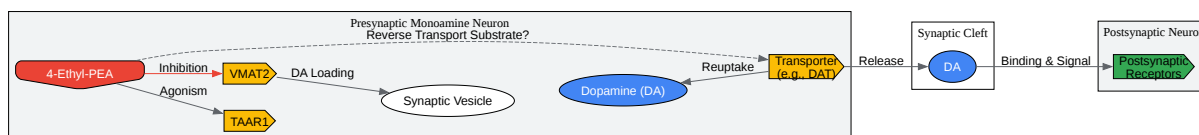
structural similarity to endogenous trace amines and other psychoactive phenethylamines.[1][2]

Phenethylamine itself acts as a central nervous system stimulant primarily through two mechanisms:

- **TAAR1 Agonism:** It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1). [2] Activation of TAAR1 in monoamine neurons can modulate dopaminergic and serotonergic systems, often leading to the release of these neurotransmitters.
- **VMAT2 Inhibition:** It can inhibit the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for loading neurotransmitters into synaptic vesicles.[2] Inhibition leads to increased cytosolic concentrations of neurotransmitters, promoting their non-vesicular release through reverse transport via DAT and SERT.

The 4-ethyl substitution adds lipophilicity to the molecule compared to unsubstituted phenethylamine, which could enhance its ability to cross the blood-brain barrier and potentially alter its affinity for receptor targets. It is plausible that **4-ethylphenethylamine** functions as a monoamine releasing agent, similar to amphetamine, though likely with different potency and selectivity.[13] It would be expected to interact with dopamine, norepinephrine, and possibly serotonin systems.

Potential Mechanism of Action Diagram



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Caption: Hypothesized interaction of **4-Ethylphenethylamine** with a dopaminergic synapse.

Conclusion and Future Directions

4-Ethylphenethylamine is a structurally simple analog within the vast phenethylamine family. This guide has provided a consolidated resource covering its known properties, a detailed and plausible synthetic route, and standard analytical methodologies for its characterization. The hypothesized pharmacological profile, based on well-understood structure-activity relationships, suggests it likely functions as a modulator of monoamine neurotransmitter systems.

Significant gaps in the scientific literature remain. Future research should focus on empirical validation of its pharmacological and toxicological profiles. Key areas for investigation include:

- In vitro receptor binding and functional assays to determine its affinity and efficacy at TAAR1 and monoamine transporters (DAT, NET, SERT).
- In vivo behavioral studies in animal models to characterize its stimulant, psychoactive, or other CNS effects.
- Metabolism and pharmacokinetic studies to identify major metabolites and understand its distribution and elimination.^[14]

Such research would clarify the specific biological activity of **4-Ethylphenethylamine** and provide valuable data for the fields of pharmacology, toxicology, and neuroscience.

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